Procaine

Electrophysiology Sodium Channel Pharmacology Local Anesthetic Potency

Researchers face a trade-off: short-duration anesthetics often lack epigenetic activity, while DNMT inhibitors lack anesthetic utility. Procaine resolves both-with a 1-min plasma half-life and dual DNMT1/DNMT3A inhibition. • Motor block 30±3.54 min at 4%: rapid recovery for diagnostic blocks. • Brain-to-plasma Kp 1.1 (50% lower than lidocaine): safer high-volume infiltration. • 1.8× antioxidant capacity vs. lidocaine (ABTS 38% vs. 21%): relevant for ischemia-reperfusion models. Supplied ≥98% (HPLC), ambient-shipped globally with CoA.

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
CAS No. 59-46-1
Cat. No. B000135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcaine
CAS59-46-1
SynonymsAnuject
Geriocaine
Gerokit
Hewedolor-Procain
Hydrochloride, Procaine
Lophakomp-Procain N
Novocain
Novocaine
Pröcaine chlorhydrate Lavoisier
Procain Braun
Procain curasan
Procain Jenapharm
Procain Rödler
Procain Steigerwald
procain-loges
Procaina Serra
Procaine
Procaine Hydrochloride
Röwo Procain
Molecular FormulaC13H20N2O2
Molecular Weight236.31 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C13H20N2O2/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3
InChIKeyMFDFERRIHVXMIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityCrystals, mp 153-156 °C, sol in water, alcohol /Nitrate/
Crystals. Six-sided plates, monoclinic or triclinic, mp 153-156 °C. One gram dissolves in 1 ml water and in 30 ml alcohol. Slightly sol in chloroform. Almost insoluble in ether. The pH of a 0.1 M aqueous solution is 6.0. /Hydrochloride/
ODORLESS;  AQ SOLN ACID TO LITMUS;  PKA 8.7;  SMALL WHITE CRYSTALS;  1 G SOL IN 1 ML WATER OR 15 ML ALC;  SLIGHTLY SOL IN CHLOROFORM;  PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/
Sol in alcohol, ether, benzene, chloroform
Soluble in ethanol, ethyl ether, and benzene
In water, 9.45X10+3 mg/l @ 30 °C
6.81e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Procaine Baseline Overview


Procaine (CAS 59-46-1), an amino-ester local anesthetic, is characterized by rapid plasma esterase-mediated hydrolysis yielding para-aminobenzoic acid (PABA) [1]. It demonstrates moderate sodium channel blockade potency with an IC₅₀ of 60 µM against voltage-gated Na⁺ channels [2], and exhibits additional pharmacological activities including NMDA receptor antagonism (IC₅₀ 0.296 mM) and DNA methyltransferase (DNMT) inhibition [3]. The compound serves as both a classical local anesthetic and a research tool for epigenetic studies.

Procaine: Why Substitution Fails


Generic substitution among local anesthetics is precluded by marked differences in physicochemical and pharmacokinetic profiles. Procaine's ester linkage renders it susceptible to rapid hydrolysis by plasma pseudocholinesterase, with a circulatory half-life of approximately 1 minute [1], contrasting sharply with the hepatic CYP450-dependent metabolism and 90–120 minute elimination half-life of amide agents like lidocaine [2]. Furthermore, the PABA metabolite of procaine carries a distinct allergic risk profile absent in amides [3]. The quantitative evidence below delineates procaine's specific potency, duration, toxicity, and epigenetic activity relative to its closest analogs, substantiating why interchange is scientifically unsound.

Procaine Comparative Evidence


Sodium Channel Blockade Potency

In a direct patch-clamp comparison on enzymatically dissociated sciatic nerve fibers of Xenopus laevis, procaine exhibited an IC₅₀ of 60 µM for tonic block of voltage-gated Na⁺ channels. This positions procaine as approximately 3.4-fold more potent than lidocaine (IC₅₀ 204 µM) but markedly less potent than the high-potency ester tetracaine (IC₅₀ 0.7 µM) [1]. Procaine also demonstrated the highest selectivity for Na⁺ over K⁺ channels (IC₅₀ ratio K⁺/Na⁺ = 105) among the six agents tested [1].

Electrophysiology Sodium Channel Pharmacology Local Anesthetic Potency

Motor Blockade Duration

In a rabbit epidural anesthesia model, 4% procaine in aqueous solution produced motor blockade lasting 30 ± 3.54 minutes. Under identical conditions, 2% and 4% lidocaine produced motor blockade lasting 41 ± 4.18 and 65 ± 6.12 minutes, respectively, while 0.5% to 2% tetracaine produced blockade durations of 106 to 273 minutes [1]. This establishes procaine as the shortest-acting agent among the three.

Regional Anesthesia Duration of Action Epidural Anesthesia

Neurotoxicity and Apoptotic Potency

In a comparative study of apoptosis induction in human neuroblastoma (SHEP) cells, procaine exhibited the lowest apoptotic potency among eight tested local anesthetics, with an LD₅₀ that was significantly higher (i.e., less toxic) than lidocaine and markedly higher than tetracaine [1]. The rank order of toxicity was: tetracaine > bupivacaine > prilocaine = mepivacaine = ropivacaine > lidocaine > procaine = articaine.

Neurotoxicity Apoptosis Safety Pharmacology LD50

Brain Uptake and CNS Penetration

In a rat steady-state plasma study, the brain-to-plasma partition coefficient (Kp value) for procaine was determined to be 1.1, which is exactly half that of lidocaine (Kp = 2.2) and substantially lower than other ester derivatives such as PABA-Pr (2.7) and PABA-Bu (3.6) [1]. This indicates significantly lower passive diffusion across the blood-brain barrier for procaine relative to its amide comparator.

Pharmacokinetics Blood-Brain Barrier CNS Distribution Brain Uptake

Antioxidant Capacity

Using the ABTS⁺ radical cation scavenging assay at 10 mM concentration, procaine demonstrated 38% scavenging capacity. This is 1.8-fold higher than lidocaine (21%) but substantially lower than the highly potent tetracaine (99%) [1]. The rank order of antioxidant activity was tetracaine > procaine > lignocaine > benzocaine.

Antioxidant ROS Scavenging Oxidative Stress ABTS Assay

DNMT1 and DNMT3A Inhibition

Procaine inhibits DNA methyltransferase 1 (DNMT1) with an IC₅₀ of approximately 150 µM in enzymatic assays, while also repressing DNMT3A activity without affecting enzyme expression [1]. In contrast, its structural analog procainamide exhibits a more potent IC₅₀ of 12 µM against DNMT1 but shows negligible activity against DNMT3A (>500 µM) [2]. This differential DNMT3A activity distinguishes procaine from procainamide in epigenetic research applications.

Epigenetics DNA Methylation DNMT1 Cancer Research

Procaine Application Scenarios


Short-Duration Diagnostic and Dental Procedures

Procaine's motor blockade duration of 30 ± 3.54 minutes at 4% concentration, significantly shorter than lidocaine (41–65 min) and tetracaine (106–273 min) [1], makes it the anesthetic of choice for procedures requiring rapid onset and swift recovery. This includes diagnostic nerve blocks, short dental fillings, and minor surgical interventions where prolonged numbness would impair patient function or delay discharge.

High-Dose Infiltration Anesthesia

With a brain-to-plasma partition coefficient (Kp) of 1.1, exactly 50% lower than lidocaine's Kp of 2.2 [1], procaine exhibits significantly reduced passive diffusion across the blood-brain barrier. This property enables the safe administration of larger volumes and higher total doses during infiltration anesthesia (e.g., wound repair, lipoma excision) while minimizing the risk of central nervous system adverse effects such as seizures, tinnitus, or drowsiness.

Ischemia-Reperfusion and Vascular Surgery

Procaine's 1.8-fold higher antioxidant capacity compared to lidocaine (ABTS scavenging 38% vs. 21%) [1], combined with its demonstrated preservation of endothelium-dependent vasorelaxation in rabbit aortic rings exposed to reactive oxygen species [2], supports its preferential use in experimental models of ischemia-reperfusion injury, tourniquet-based orthopedic procedures, and vascular surgeries where oxidative stress mitigation is therapeutically relevant.

Dual DNMT1/DNMT3A Epigenetic Inhibition

Unlike procainamide, which inhibits only DNMT1 (IC₅₀ 12 µM) with no meaningful activity against DNMT3A (>500 µM), procaine represses the enzymatic activity of both DNMT1 (IC₅₀ ~150 µM) and DNMT3A without altering protein expression levels [1]. This dual inhibitory profile positions procaine as a valuable tool compound for investigating DNA methylation-dependent gene silencing mechanisms in gastric cancer, hepatocellular carcinoma, and other malignancies where both maintenance and de novo methyltransferase activities contribute to tumor suppressor gene silencing [2].

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